molecular formula C13H12BrNO4 B1408904 ethyl 6-bromo-2-formyl-5-hydroxy-1-methyl-1H-indole-3-carboxylate CAS No. 1704066-44-3

ethyl 6-bromo-2-formyl-5-hydroxy-1-methyl-1H-indole-3-carboxylate

Cat. No.: B1408904
CAS No.: 1704066-44-3
M. Wt: 326.14 g/mol
InChI Key: BXWWWAXKMWEVPQ-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-formyl-5-hydroxy-1-methyl-1H-indole-3-carboxylate is a synthetic indole derivative. Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities.

Biochemical Analysis

Biochemical Properties

Ethyl 6-bromo-2-formyl-5-hydroxy-1-methyl-1H-indole-3-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound can bind to specific proteins, altering their function and influencing cellular processes. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to modulate cell signaling pathways, particularly those involved in inflammation and cell proliferation . This compound can influence gene expression by acting on transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonds and hydrophobic interactions . This binding can result in enzyme inhibition or activation, depending on the target enzyme. Additionally, the compound can influence gene expression by interacting with transcription factors, leading to changes in the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing inflammation and modulating metabolic pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, it can inhibit enzymes involved in the synthesis of pro-inflammatory mediators, thereby reducing inflammation. Additionally, the compound can modulate the activity of metabolic enzymes, leading to changes in energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, where it exerts its biological effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function . It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for the compound’s interaction with its target biomolecules and the subsequent modulation of cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-2-formyl-5-hydroxy-1-methyl-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific steps and conditions for synthesizing this compound may vary, but generally involve bromination, formylation, and esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, using industrial-grade reagents and equipment. The process would also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-formyl-5-hydroxy-1-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 6-bromo-2-formyl-5-hydroxy-1-methyl-1H-indole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-bromo-2-formyl-5-hydroxy-1-methyl-1H-indole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 6-bromo-2-formyl-5-hydroxy-1-methylindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO4/c1-3-19-13(18)12-7-4-11(17)8(14)5-9(7)15(2)10(12)6-16/h4-6,17H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWWWAXKMWEVPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 6-bromo-2-formyl-5-hydroxy-1-methyl-1H-indole-3-carboxylate
Reactant of Route 2
ethyl 6-bromo-2-formyl-5-hydroxy-1-methyl-1H-indole-3-carboxylate
Reactant of Route 3
ethyl 6-bromo-2-formyl-5-hydroxy-1-methyl-1H-indole-3-carboxylate
Reactant of Route 4
ethyl 6-bromo-2-formyl-5-hydroxy-1-methyl-1H-indole-3-carboxylate
Reactant of Route 5
ethyl 6-bromo-2-formyl-5-hydroxy-1-methyl-1H-indole-3-carboxylate
Reactant of Route 6
ethyl 6-bromo-2-formyl-5-hydroxy-1-methyl-1H-indole-3-carboxylate

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